1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid
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Overview
Description
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a carboxylic acid group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and o-phenylenediamine.
Condensation Reaction: The first step involves the condensation of 2-ethoxybenzaldehyde with o-phenylenediamine in the presence of an acid catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the benzodiazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid can be compared with other similar compounds, such as:
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole: Lacks the carboxylic acid group, which may affect its biological activity and chemical reactivity.
1-(2-Methoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and interaction with molecular targets.
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylicacid: The position of the carboxylic acid group is different, which may affect its chemical properties and biological activity.
The uniqueness of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Biological Activity
1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a benzimidazole core , which is known for its unique chemical reactivity and biological activity. Its structure includes:
- Ethoxy group at the 2-position of the phenyl ring.
- Methyl group at the 2-position of the benzimidazole.
- Carboxylic acid group at the 5-position.
This specific arrangement of functional groups contributes to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits:
- Inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis.
- Moderate antifungal activity against strains like Candida albicans and Aspergillus niger.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Streptococcus faecalis | 8 |
Candida albicans | 64 |
Aspergillus niger | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. Notably:
- The compound has shown significant antiproliferative effects on breast cancer cell lines (MDA-MB-231).
- The IC50 values for these effects range from 16.38 µM to 29.39 µM depending on structural modifications.
Table 2 presents a summary of anticancer activity:
The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, leading to caspase activation and subsequent cancer cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, reducing inflammation.
- DNA Interaction : It can intercalate with DNA, disrupting replication processes and leading to apoptosis in cancer cells.
- Receptor Modulation : Interaction with various receptors may enhance its therapeutic effects across different biological systems.
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of benzimidazole derivatives, including this compound. For instance:
- A study demonstrated that derivatives with ethoxy substitutions exhibited enhanced lipophilicity, correlating with improved membrane permeability and biological activity .
- Another investigation highlighted the role of structural modifications in enhancing anticancer efficacy, emphasizing the importance of functional group positioning on biological outcomes .
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-16-7-5-4-6-15(16)19-11(2)18-13-10-12(17(20)21)8-9-14(13)19/h4-10H,3H2,1-2H3,(H,20,21) |
InChI Key |
BJLFXAZHVHRXBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NC3=C2C=CC(=C3)C(=O)O)C |
Origin of Product |
United States |
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